molecular formula C33H48O7 B1673359 Kazusamycin A CAS No. 92090-94-3

Kazusamycin A

Katalognummer B1673359
CAS-Nummer: 92090-94-3
Molekulargewicht: 556.7 g/mol
InChI-Schlüssel: KZMHNEBMQDBQND-MRBODPGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Kazusamycin A is an unsaturated branched chain fatty acid with a terminal lactone ring . It is a hydroxy analog of Leptomycin B and has significant in vitro cytotoxic activity against various human and mouse tumor lines encompassing a wide range of tissue types . This compound exhibits in vivo antitumor activity against experimental murine tumors .


Synthesis Analysis

The first total synthesis of this compound, a potent antitumor compound from an actinomycete, has been achieved . Paterson’s stereoselective aldol reaction was successfully applied to construct the contiguous chiral centers by using an originally designed optically active 2-acyl-1,3-propanediol derivative . A stereo-controlled and practical synthesis of three key building blocks, namely Segment AB’, Segment D, and Segment E’ needed for the total synthesis of this compound has also been described .


Molecular Structure Analysis

The molecular formula of this compound is C33H48O7 . It has a molecular weight of 556.7 g/mol . The structure includes an unsaturated branched chain fatty acid with a terminal lactone ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Paterson’s stereoselective aldol reaction . This reaction was used to construct the contiguous chiral centers by using an originally designed optically active 2-acyl-1,3-propanediol derivative .


Physical And Chemical Properties Analysis

This compound is soluble in methanol, methanol-water 7:3, DMSO, ethanol, and chloroform. It is insoluble in hexane and water . The molecular formula of this compound is C33H48O7, and it has a molecular weight of 556.7 g/mol .

Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität

Kazusamycin A hat sowohl in vitro als auch in vivo eine starke Antitumor-Aktivität gezeigt. Es hat sich gegen verschiedene Tumorzelllinien, einschließlich P388- und L1210-Leukämiezellen, als wirksam erwiesen . Die Fähigkeit der Verbindung, das Tumorwachstum zu hemmen, macht sie zu einem wertvollen Objekt für die Krebsforschung, insbesondere beim Verständnis der Wirkmechanismen und der Entwicklung neuer Krebstherapien.

Antibakterielle Anwendungen

Trotz seiner primären Rolle als Antitumormittel zeigt this compound auch eine starke antibakterielle Aktivität . Seine Wirksamkeit gegen bestimmte Bakterien kann weiter untersucht werden, um neue Antibiotika zu entwickeln, insbesondere angesichts der zunehmenden Antibiotikaresistenz.

Antifungal Anwendungen

This compound hat signifikante antifungale Eigenschaften gezeigt. Es wird von Actinomyceten produziert und induziert eine G2-Zellzyklusarretierung, die die M-Phase in der urologischen Krebszellforschung verzögert . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Pilzinfektionen und der Erforschung der Pilzpathogenese hin.

HIV-Forschung

In Nanomolar-Konzentrationen hemmt this compound den nukleären Export und die Translokation von Rev, einem regulatorischen Genprodukt im HIV-Genom . Dies unterstreicht seinen potenziellen Einsatz in der HIV-Forschung, insbesondere beim Verständnis der viralen Replikation und Latenz.

Klinische Studien

Obwohl spezifische klinische Studien mit this compound nicht leicht verfügbar sind, deutet sein pharmakologisches Profil darauf hin, dass es ein Kandidat für zukünftige klinische Studien sein könnte . Seine Antitumor-, Antibakterien- und Antifungalaktivitäten machen es zu einer Verbindung von Interesse für verschiedene Therapiegebiete.

Pharmakologische Studien

Der Wirkmechanismus von this compound als nukleärer Exportinhibitor bietet einen einzigartigen pharmakologischen Aspekt. Es ist ein Hydroxy-Analog von Leptomycin B, das für seine zytotoxische Aktivität gegen humane und murine Tumorzelllinien bekannt ist . Weitere pharmakologische Studien könnten sein volles Potenzial und seine Anwendungen in der Medizin aufklären.

Eigenschaften

IUPAC Name

(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17-/t21-,24+,25+,26+,28+,29+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMHNEBMQDBQND-LBNZKSCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/[C@H](C)C/C=C/C(=C/[C@@H](CO)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C=C/[C@H]1[C@H](C=CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801098454
Record name (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801098454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92090-94-3
Record name (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92090-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kazusamycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092090943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801098454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAZUSAMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F2Y3169IP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kazusamycin A
Reactant of Route 2
Reactant of Route 2
Kazusamycin A
Reactant of Route 3
Kazusamycin A
Reactant of Route 4
Kazusamycin A
Reactant of Route 5
Kazusamycin A
Reactant of Route 6
Kazusamycin A

Q & A

Q1: What is Kazusamycin A and what makes it interesting for research?

A1: this compound (C33H48O7) [, ] is a natural product isolated from the bacteria Streptomyces sp. No. 81-484 [, ]. It belongs to the leptomycin family of compounds []. This compound exhibits potent antitumor activity against various murine tumors in vitro and in vivo [, , ]. Its unique structure and potent biological activity make it a promising target for the development of new anticancer therapies.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C33H48O7, and its molecular weight is 556 g/mol [, ].

Q3: What is known about the structure of this compound?

A3: this compound is an unsaturated, branched-chain fatty acid with a terminal δ-lactone ring [, ]. This structure is characteristic of the leptomycin family, which shares a common framework with variations in functional groups [].

Q4: How does this compound exert its antitumor effects?

A4: Although the exact mechanism of action is not fully elucidated, studies suggest that this compound primarily acts by arresting the cell cycle at the G1 phase []. It also appears to retard the initiation of metaphase []. Further research is necessary to understand the precise molecular targets and signaling pathways involved in its antitumor activity.

Q5: Is there evidence that this compound affects DNA, RNA, or protein synthesis?

A5: While this compound shows moderate inhibition of RNA synthesis at specific time points, this effect might be secondary to the antibiotic-induced structural abnormality of the nuclei []. More research is needed to determine the direct impact of this compound on these cellular processes.

Q6: What types of cancer cells are particularly sensitive to this compound?

A6: this compound demonstrates potent cytotoxic activity against a broad range of cancer cell lines in vitro. It shows significant growth inhibition against murine tumors like S180, P388, EL-4, and B16, including doxorubicin-resistant P388 cells []. Additionally, it exhibits activity against hepatic metastases of L5178Y-ML, pulmonary metastases of 3LL, and human mammary cancer MX-1 xenografted to nude mice [].

Q7: Are there any cancer cells that show resistance to this compound?

A7: While this compound shows promising activity against a broad range of cancer cells, its efficacy appears weaker against L1210 leukemia cells and human lung cancer LX-1 cells []. Further research is needed to understand the mechanisms underlying this differential sensitivity and explore potential strategies to overcome resistance.

Q8: What are the limitations of using this compound as an antitumor agent?

A8: Studies show that this compound can induce severe diarrhea due to necrosis and/or lysis of the mucous membrane of the small intestine []. This toxicity profile highlights the need for further investigation into safer delivery methods or structural modifications to improve its therapeutic index.

Q9: Have any total syntheses of this compound been achieved?

A9: Yes, the first total synthesis of this compound was achieved, confirming its absolute configuration [, ]. This accomplishment paves the way for the development of novel derivatives and further exploration of its therapeutic potential.

Q10: Are there any ongoing efforts to synthesize and evaluate novel this compound derivatives?

A10: Yes, researchers are actively designing, synthesizing, and evaluating novel this compound derivatives as potential antitumor agents []. These efforts aim to identify compounds with enhanced potency, improved selectivity, and reduced toxicity compared to the parent compound.

Q11: How is this compound metabolized and eliminated from the body?

A12: After administration, this compound distributes rapidly to major organs in mice, with a significant portion binding to high-molecular-weight substances like albumin, leading to partial inactivation []. It accumulates primarily in the liver and undergoes biliary excretion, followed by reabsorption in the small intestine [].

Q12: What are the challenges associated with formulating this compound for clinical use?

A12: While research on this compound formulation is limited, its potent cytotoxic effects and potential for gastrointestinal toxicity necessitate careful consideration of delivery methods and formulation strategies.

Q13: What analytical methods are employed to characterize and quantify this compound?

A15: Various spectroscopic techniques, including UV, FT-IR, FAB-MS, 1H-NMR, 13C-NMR (JMOD), DQ-COSY, ROESY, HSQC, and HMBC, have been instrumental in elucidating the structure of this compound and its analogs []. These methods are also crucial for characterizing newly synthesized derivatives and assessing their purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.